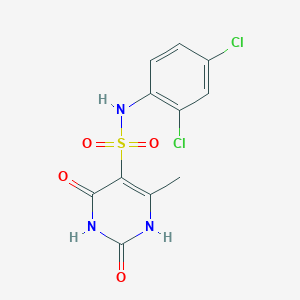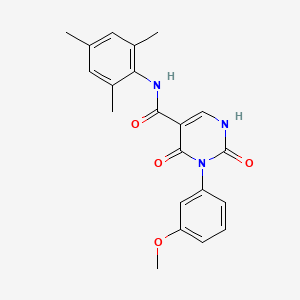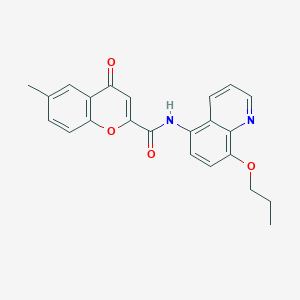![molecular formula C21H19N5O3S2 B11294193 N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11294193.png)
N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions.
Introduction of the thiophene group: This step may involve a nucleophilic substitution reaction where a thiophene derivative is introduced to the pteridine core.
Attachment of the ethoxyphenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Final acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
反応の種類
酸化: この化合物は、特にチオフェン部分とプテリジン部分で酸化反応を起こす可能性があります。
還元: 還元反応は、プテリジン環のカルボニル基を標的にすることがあります。
置換: この化合物の芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、置換反応に一般的に使用されます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、還元によってアルコールまたはアミンが生成される可能性があります。
4. 科学研究における用途
化学: より複雑な分子の構成要素として。
生物学: 生化学的アッセイにおけるプローブまたは阻害剤としての潜在的な使用。
医学: 特定の酵素や受容体を標的にする、特に創薬における可能性のある用途。
産業: 独自の電子特性や光学特性を持つ新素材の開発における用途。
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique electronic or optical properties.
作用機序
この化合物の作用機序は、その特定の用途によって異なります。 生物学的コンテキストでは、酵素や受容体と相互作用して、その活性を変化させる可能性があります。 分子標的は、シグナル伝達、代謝経路、または遺伝子発現に関与するタンパク質である可能性があります。
6. 類似化合物の比較
類似化合物
N-(2-エトキシフェニル)-2-({4-オキソ-3-[(チオフェン-2-イル)メチル]-3,4-ジヒドロプテリジン-2-イル}スルファニル)アセトアミド: 他のプテリジン誘導体、チオフェン含有化合物、アセトアミド誘導体と比較できます。
独自性
- この化合物に見られるプテリジン、チオフェン、アセトアミド基のユニークな組み合わせは、他の類似化合物にはない特定の特性を与える可能性があります。 これには、独自の結合親和性、電子特性、または反応性などが含まれる可能性があります。
類似化合物との比較
Similar Compounds
N-(2-ethoxyphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide: can be compared to other pteridine derivatives, thiophene-containing compounds, and acetamide derivatives.
Uniqueness
- The unique combination of pteridine, thiophene, and acetamide groups in this compound may confer specific properties that are not found in other similar compounds. This could include unique binding affinities, electronic properties, or reactivity.
特性
分子式 |
C21H19N5O3S2 |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H19N5O3S2/c1-2-29-16-8-4-3-7-15(16)24-17(27)13-31-21-25-19-18(22-9-10-23-19)20(28)26(21)12-14-6-5-11-30-14/h3-11H,2,12-13H2,1H3,(H,24,27) |
InChIキー |
REUORVSNXYUPEL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11294112.png)
![1,9-dimethyl-4-oxo-N-(4-phenoxyphenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11294134.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11294138.png)
![2-(3,4-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11294139.png)
![5-({[2-(cyclohex-1-en-1-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11294140.png)
![2-amino-6-ethyl-7-[(4-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11294146.png)

![2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11294150.png)
![4-{3-[(2-Bromo-4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}benzoic acid](/img/structure/B11294154.png)
![N-(4-chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B11294157.png)

![Methyl 4-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11294178.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11294196.png)
